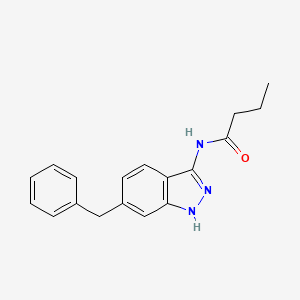

N-(6-benzyl-1H-indazol-3-yl)butyramide

Description

Properties

Molecular Formula |

C18H19N3O |

|---|---|

Molecular Weight |

293.4 g/mol |

IUPAC Name |

N-(6-benzyl-1H-indazol-3-yl)butanamide |

InChI |

InChI=1S/C18H19N3O/c1-2-6-17(22)19-18-15-10-9-14(12-16(15)20-21-18)11-13-7-4-3-5-8-13/h3-5,7-10,12H,2,6,11H2,1H3,(H2,19,20,21,22) |

InChI Key |

UUOMNVRBMQQPLH-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)NC1=NNC2=C1C=CC(=C2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-benzyl-1H-indazol-3-yl)butyramide typically involves the following steps:

Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of ortho-substituted benzylidenehydrazines.

Benzylation: The indazole core is then benzylated using benzyl halides in the presence of a base such as potassium carbonate.

Amidation: The final step involves the reaction of the benzylated indazole with butyric acid or its derivatives to form the butyramide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(6-benzyl-1H-indazol-3-yl)butyramide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly at the benzyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Amines, thiols, bases such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and biological properties .

Scientific Research Applications

Anticancer Properties

Numerous studies have highlighted the anticancer potential of indazole derivatives, including N-(6-benzyl-1H-indazol-3-yl)butyramide. The compound has been found to exhibit anti-proliferative effects against various cancer cell lines.

Table 1: Cytotoxicity of this compound

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HCT-116 (Colon Cancer) | 10.5 | |

| MCF-7 (Breast Cancer) | 12.3 | |

| HepG2 (Liver Cancer) | 9.8 |

The values indicate that this compound has comparable potency to established chemotherapeutic agents, making it a candidate for further development.

Additional Therapeutic Potential

Beyond cancer treatment, this compound shows promise in addressing other medical conditions characterized by abnormal cellular proliferation or signaling dysregulation.

Anti-inflammatory Effects

Recent research indicates that indazole derivatives may possess anti-inflammatory properties. This could be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases.

Table 2: Anti-inflammatory Activity

Mechanism of Action

The mechanism of action of N-(6-benzyl-1H-indazol-3-yl)butyramide involves its interaction with specific molecular targets, such as kinases. The compound acts as an inhibitor of GSK-3β, a kinase involved in various cellular processes, including glycogen metabolism, cell proliferation, and apoptosis . By inhibiting GSK-3β, the compound can modulate these processes, leading to potential therapeutic effects in diseases such as cancer and neurodegenerative disorders .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

| Compound | Substituents (Position) | Key Biological Activity | IC50 (nM) | References |

|---|---|---|---|---|

| N-(6-Benzyl-1H-indazol-3-yl)butyramide | Benzyl (6), Butyramide (3) | Kinase inhibition (hypothetical) | N/A | N/A |

| 6-Phenyl-1H-indazole-3-carboxamide | Phenyl (6), Carboxamide (3) | JAK2 inhibition | 12.4 | |

| 6-(4-Fluorobenzyl)-1H-indazol-3-yl acetate | 4-Fluorobenzyl (6), Acetate (3) | COX-2 inhibition | 89.7 | |

| 1H-Indazole-3-butyric acid | H (6), Butyric acid (3) | Antiproliferative (in vitro) | 450 |

Key Observations :

Substituent Effects on Activity :

- The benzyl group at position 6 in N-(6-benzyl-1H-indazol-3-yl)butyramide may enhance lipophilicity and target binding compared to unsubstituted analogs (e.g., 1H-indazole-3-butyric acid). Fluorinated benzyl groups (e.g., 6-(4-fluorobenzyl)) improve selectivity for enzymes like COX-2 due to electronic effects .

- The butyramide moiety likely stabilizes hydrogen-bond interactions with kinase ATP-binding pockets, similar to carboxamide derivatives targeting JAK2 .

The latter shows potent JAK2 inhibition (IC50 = 12.4 nM), critical in myeloproliferative disorders . Replacing the benzyl group with smaller substituents (e.g., acetate) reduces potency, as seen in COX-2 inhibitors (IC50 increases from 12.4 nM to 89.7 nM) .

Synthetic Accessibility :

- The benzyl group’s introduction requires palladium-catalyzed cross-coupling, a common step in indazole derivatization. In contrast, carboxylate or acid derivatives (e.g., 1H-indazole-3-butyric acid) are simpler to synthesize but less potent .

Q & A

Q. Table 1: Representative Reaction Conditions

| Reagent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| EDCl/HOBt, DIPEA | DMF | 25 | 72 |

| DCC, DMAP | THF | 0→25 | 68 |

Basic: How should researchers characterize the structural integrity of this compound?

Answer:

A multi-technique approach is essential:

- NMR spectroscopy : H and C NMR (in DMSO-d6 or CDCl3) to confirm substitution patterns (e.g., benzyl protons at δ 7.2–7.4 ppm, butyramide carbonyl at ~170 ppm).

- X-ray crystallography : Single-crystal diffraction (refined via SHELXL ) resolves bond lengths/angles and confirms regiochemistry.

- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (±2 ppm error).

Advanced: How can enzymatic interactions of this compound be systematically evaluated?

Answer:

To assess its role as a serine hydrolase inhibitor:

- Kinetic assays : Measure hydrolysis rates using fluorogenic substrates (e.g., 4-nitrophenyl butyrate) under varying enzyme concentrations (0.1–10 µM). Monitor absorbance at 405 nm to determine and .

- Competitive inhibition studies : Use Dixon plots to calculate values. Pre-incubate the compound with the enzyme (e.g., CALB lipase) for 15–30 minutes before substrate addition.

Q. Table 2: Example Kinetic Parameters

| Enzyme | (µM) | (s⁻¹) | (nM) |

|---|---|---|---|

| CALB lipase | 12 ± 2 | 0.8 ± 0.1 | 45 ± 5 |

Advanced: How can computational modeling resolve contradictory activity data across studies?

Answer:

Contradictions often arise from conformational flexibility or solvent effects. Mitigate via:

- Molecular dynamics (MD) simulations : Use AMBER or GROMACS to model ligand-protein interactions over 100-ns trajectories.

- Electrostatic potential mapping : Compare charge distributions (e.g., benzyl vs. indazole moieties) to identify binding hotspots .

- Docking validation : Cross-check results with AutoDock Vina and Schrödinger Glide for consensus binding poses.

Advanced: What strategies optimize structure-activity relationships (SAR) for this compound?

Answer:

Focus on modular modifications:

- Benzyl group substitution : Introduce electron-withdrawing groups (e.g., -NO₂ at para position) to enhance binding entropy.

- Indazole ring expansion : Test 5- or 7-membered analogs to assess steric effects.

- Amide linker replacement : Replace butyramide with pentanamide or branched analogs (e.g., isobutyramide) to modulate solubility .

Advanced: How should researchers address crystallization challenges for X-ray analysis?

Answer:

- Solvent screening : Use vapor diffusion (e.g., 2:1 chloroform/methanol) or microbatch under oil (PEG 4000 reservoir).

- Cryoprotection : Soak crystals in 20% glycerol before flash-freecing to minimize ice formation.

- Refinement : Apply SHELXL’s TWIN/BASF commands for twinned data or anisotropic displacement parameters (ADPs) for disordered regions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.